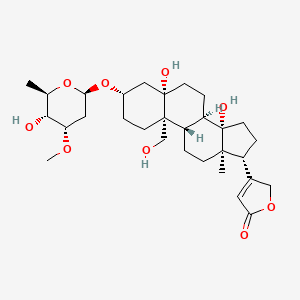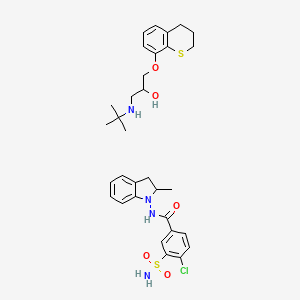
1-(tert-butylamino)-3-(3,4-dihydro-2H-thiochromen-8-yloxy)propan-2-ol;4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(tert-butylamino)-3-(3,4-dihydro-2H-thiochromen-8-yloxy)propan-2-ol; 4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by its unique structural features, which include a tert-butylamino group, a thiochromenyl moiety, and a sulfamoylbenzamide structure.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-butylamino)-3-(3,4-dihydro-2H-thiochromen-8-yloxy)propan-2-ol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the thiochromenyl moiety: This can be achieved through a cyclization reaction involving a suitable thiol and an aldehyde or ketone.
Attachment of the tert-butylamino group: This step often involves nucleophilic substitution reactions where a tert-butylamine reacts with an appropriate leaving group.
Coupling with the propan-2-ol backbone: This can be done using etherification or esterification reactions.
For the synthesis of 4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide:
Formation of the indole ring: This can be synthesized via Fischer indole synthesis or other suitable methods.
Introduction of the sulfamoyl group: This typically involves sulfonation reactions using reagents like chlorosulfonic acid.
Coupling with the benzamide structure: This can be achieved through amide bond formation using coupling reagents such as EDCI or DCC.
Industrial Production Methods: Industrial production of these compounds would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiochromenyl moiety, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present, converting them to amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products:
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amines, alcohols.
Substitution products: Various functionalized aromatic compounds.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biology and Medicine:
Pharmacology: The compound’s structural features suggest potential as a drug candidate, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biochemical pathways and interactions at the molecular level.
Industry:
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
作用机制
The mechanism of action of this compound would depend on its specific application. In a pharmacological context, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The presence of the tert-butylamino group and the sulfamoylbenzamide structure suggests potential interactions with protein active sites, possibly inhibiting or activating specific biochemical pathways.
相似化合物的比较
1-(tert-butylamino)-3-(2-hydroxyphenoxy)propan-2-ol: Similar in structure but lacks the thiochromenyl moiety.
4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzoic acid: Similar but with a carboxylic acid group instead of the benzamide.
Uniqueness:
- The combination of the thiochromenyl moiety with the tert-butylamino group and the sulfamoylbenzamide structure makes this compound unique, offering a distinct set of chemical and biological properties not found in simpler analogs.
This detailed article provides a comprehensive overview of the compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
100458-99-9 |
|---|---|
分子式 |
C32H41ClN4O5S2 |
分子量 |
661.3 g/mol |
IUPAC 名称 |
1-(tert-butylamino)-3-(3,4-dihydro-2H-thiochromen-8-yloxy)propan-2-ol;4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide |
InChI |
InChI=1S/C16H16ClN3O3S.C16H25NO2S/c1-10-8-11-4-2-3-5-14(11)20(10)19-16(21)12-6-7-13(17)15(9-12)24(18,22)23;1-16(2,3)17-10-13(18)11-19-14-8-4-6-12-7-5-9-20-15(12)14/h2-7,9-10H,8H2,1H3,(H,19,21)(H2,18,22,23);4,6,8,13,17-18H,5,7,9-11H2,1-3H3 |
InChI 键 |
LYYVXVLAQDFQOV-UHFFFAOYSA-N |
SMILES |
CC1CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N.CC(C)(C)NCC(COC1=CC=CC2=C1SCCC2)O |
规范 SMILES |
CC1CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N.CC(C)(C)NCC(COC1=CC=CC2=C1SCCC2)O |
同义词 |
S 5984 S-5984 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


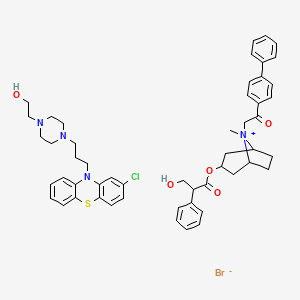
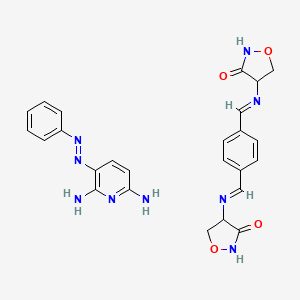
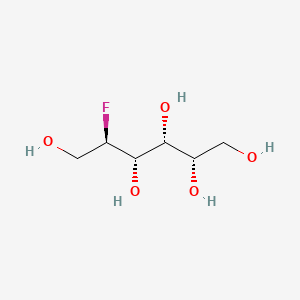
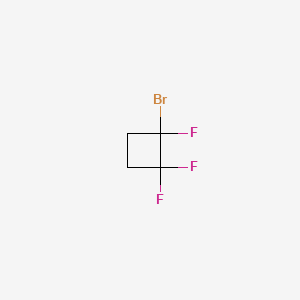
![8-Fluorobenzo[a]pyrene](/img/structure/B1203629.png)
![2-({3-[(2-HYDROXYPHENYL)METHYL]-1,3-DIAZINAN-1-YL}METHYL)PHENOL](/img/structure/B1203630.png)
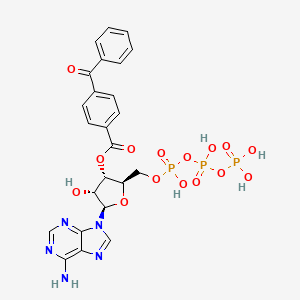
![3-[3,4a,6-trimethyl-2-(4-methylhexa-2,4-dien-2-yl)-2,5,6,7,8,8a-hexahydro-1H-naphthalene-1-carbonyl]-5-benzyl-5-hydroxy-1H-pyrrol-2-one](/img/structure/B1203633.png)
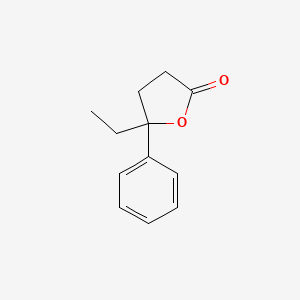
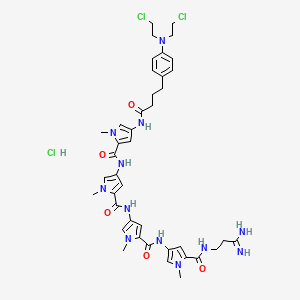
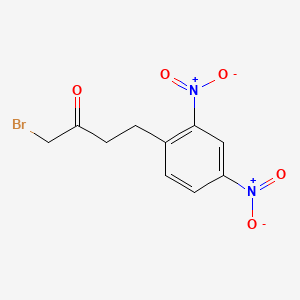
![(2S,3R)-3-(4-HYDROXYPHENYL)-2-(4-{[(2S)-2-PYRROLIDIN-1-YLPROPYL]OXY}PHENYL)-2,3-DIHYDRO-1,4-BENZOXATHIIN-6-OL](/img/structure/B1203639.png)

